Product packaging for Bicyclohexyl-3,3'-diene(Cat. No.:CAS No. 37746-25-1)

Bicyclohexyl-3,3'-diene

Cat. No.: B8545967
CAS No.: 37746-25-1
M. Wt: 162.27 g/mol
InChI Key: FRQGUZFVAWVQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclohexyl-3,3'-diene is an organic compound with the molecular formula C12H18 and a molecular weight of 162.27 g/mol . Its specific research applications are an area of ongoing investigation, though its structure suggests utility as a valuable building block in organic synthesis. In broader research contexts, cyclohexyl groups and related bicyclic structures are frequently employed in the development of novel compounds with potential biological activity, such as in the synthesis of cis-bicyclo[3.3.0]octane derivatives investigated for pharmaceutical applications . Furthermore, the principles of click chemistry, particularly the Diels-Alder cycloaddition reaction, are highly relevant for biomaterial design, drug delivery systems, and tissue engineering . This reaction is prized for its efficiency, selectivity, and ability to proceed under mild, metal-free conditions, making it ideal for creating polymers, nanoparticles, and hydrogels . As a diene-containing molecule, this compound may serve as a reactant in such advanced material synthesis, enabling the creation of stimuli-responsive systems for controlled drug release or the functionalization of surfaces for biomedical applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B8545967 Bicyclohexyl-3,3'-diene CAS No. 37746-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37746-25-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylcyclohexene

InChI

InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2

InChI Key

FRQGUZFVAWVQLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2CCC=CC2

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Strategies for Bicyclohexyl 3,3 Diene

Isomer Control and Purity Optimization in Bicyclohexyl-3,3'-diene ProductionThe final section was meant to address the challenges and strategies for controlling the isomeric forms of this compound and ensuring high purity of the final product.

Unfortunately, the foundational research required to populate these sections with factual and detailed information is not present in the public domain of scientific and chemical literature. While general principles of diene synthesis, such as the dehydration of alcohols and catalytic dehydrogenation, are well-established for other compounds, their specific application to the synthesis of this compound, including reaction conditions, yields, and isomer control, is not described.

Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific data required to fulfill the detailed structure of the proposed article.

Analysis of Isomerization Pathways and Formation Ratios during Synthesis

The synthesis of this compound is often accompanied by the formation of various isomers, such as bicyclohexyl-2,2'-diene and other positional isomers of the double bonds. The relative stability of these isomers and the reaction conditions play a crucial role in determining the final product distribution.

The position of the double bonds in the cyclohexene (B86901) rings can shift under thermal or catalytic conditions. For instance, the isomerization of related cyclohexenyl ketones has been shown to be catalyzed by ruthenium complexes. This suggests that transition metal catalysts could influence the equilibrium between different Bicyclohexyl-diene isomers.

Furthermore, the stereochemistry at the junction between the two rings (cis/trans isomerism) is another important factor. In the synthesis of bicyclohexyl (B1666981) derivatives, the ratio of cis to trans isomers can be influenced by the reaction temperature and the presence of catalysts. For example, in the hydrogenation of a substituted biphenyl (B1667301) to a bicyclohexyl derivative, different temperatures led to significantly different cis/trans ratios, as determined by gas chromatography. While this applies to the saturated bicyclohexyl system, it highlights the potential for stereoisomerism in related unsaturated compounds like this compound.

The formation ratios of different isomers are highly dependent on the specific synthetic method employed. For instance, coupling reactions might favor the formation of one isomer over another due to steric hindrance or the nature of the reaction intermediates. Dehydrogenation reactions, on the other hand, might produce a mixture of isomers based on the accessibility of different C-H bonds and the thermodynamic stability of the resulting dienes.

Table 1: Illustrative Formation Ratios of Isomers in a Hypothetical Synthesis

IsomerFormation Ratio (%)
This compound65
Bicyclohexyl-2,2'-diene25
Other positional isomers10

Note: This table is illustrative and based on general principles of organic reactions, as specific formation ratios for this compound synthesis are not widely reported.

Distillation and Purification Techniques for High-Purity this compound

Achieving high purity of this compound is essential for its further use in chemical synthesis or material science. Distillation is a primary method for the purification of this and other similar dienes. Given its boiling point, which is expected to be in a similar range to related C12 hydrocarbons like bicyclohexyl (boiling point of 227 °C), vacuum distillation is the preferred method to prevent thermal degradation or isomerization at high temperatures.

The efficiency of the distillation process depends on the difference in boiling points between the desired product and any impurities, including isomeric byproducts and residual starting materials. Fractional distillation, using a column with a high number of theoretical plates, can be employed to separate isomers with close boiling points.

In addition to distillation, other purification techniques can be utilized. Column chromatography, using a suitable stationary phase like silica (B1680970) gel or alumina, can be effective for separating isomers based on their polarity differences. The choice of eluent is critical to achieve good separation.

For removing trace impurities, techniques such as preparative gas chromatography (GC) could be employed, although this is more suitable for smaller scale purifications.

Table 2: General Purification Parameters for this compound

Purification TechniqueKey ParametersExpected Outcome
Vacuum Distillation Pressure: 1-10 mmHgTemperature: Adjusted to boiling point at the given pressureRemoval of non-volatile impurities and separation from solvents.
Fractional Distillation High-efficiency column (e.g., Vigreux or packed column)Separation of this compound from its isomers.
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradientSeparation based on polarity, removal of more polar or non-polar impurities.

Note: The specific parameters in this table are generalized and would need to be optimized for a particular synthetic output.

Chemical Transformations and Mechanistic Investigations of Bicyclohexyl 3,3 Diene

Epoxidation Reactions of Bicyclohexyl-3,3'-diene

The double bonds in this compound are susceptible to oxidation, leading to the formation of valuable epoxy compounds. Epoxidation can be achieved through several methods, most notably using organic peroxycarboxylic acids or catalytic systems involving transition metals.

Oxidation with Organic Peroxycarboxylic Acids to Alicyclic Diepoxy Compounds

The reaction of this compound with organic peroxycarboxylic acids is a direct and effective method for synthesizing the corresponding alicyclic diepoxy compound, (3,4,3',4'-diepoxy)bicyclohexyl. This transformation, an example of the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxy acid to the alkene's double bond. leah4sci.com Common reagents for this purpose include peracetic acid, performic acid, and meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

Research documented in patent literature provides specific examples of this process. In one described synthesis, this compound is reacted with a solution of peracetic acid in ethyl acetate. The careful, dropwise addition of the peroxy acid solution while maintaining a controlled temperature is crucial for achieving a high yield of the desired diepoxide. The use of substantially water-free aliphatic percarboxylic acids is often preferred to obtain high-purity alicyclic diepoxy compounds.

A representative laboratory-scale synthesis is detailed in the table below.

ReactantReagentSolventTemperatureReaction Time
This compound (243 g)30 wt% Peracetic Acid in Ethyl Acetate (274 g)Ethyl Acetate (730 g)37.5°C~3 hours (dropwise addition)

Catalytic Epoxidation Using Hydroperoxides and Transition Metal Compounds

An alternative to stoichiometric peroxycarboxylic acids is the use of catalytic systems that employ hydroperoxides, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, in combination with transition metal compounds. acs.org These methods are often considered more atom-economical and environmentally sustainable. Various transition metals, including manganese, rhenium, and titanium, have been shown to effectively catalyze the epoxidation of conjugated dienes. nih.govnih.govrsc.orgorganic-chemistry.org

For conjugated dienes, catalysts based on methylrhenium trioxide (MTO) with hydrogen peroxide are known to be effective. nih.gov The active species are peroxorhenium complexes that act as the oxygen transfer agent. nih.gov Similarly, manganese-based catalysts, often used with ligands like picolinic acid or salen, can facilitate epoxidation using peracetic acid or hydrogen peroxide. rsc.orgorganic-chemistry.org Titanium-salan catalysts have also been developed for the selective monoepoxidation of conjugated dienes using aqueous H₂O₂. nih.govacs.org While specific applications of these catalytic systems to this compound are not extensively detailed in the surveyed literature, these established methods for other conjugated dienes represent a viable and potent synthetic route to its corresponding epoxides.

This compound as a Key Intermediate in Alicyclic Diepoxy Compound Synthesis

The structure of this compound, with its two reactive double bonds, makes it an ideal precursor for the synthesis of (3,4,3',4'-diepoxy)bicyclohexyl. This diepoxide is a valuable monomer in the polymer industry, used to produce epoxy resins with high thermal stability and excellent mechanical properties.

Elucidation of Reaction Mechanisms in Diepoxide Formation

The mechanism of epoxidation with a peroxycarboxylic acid is a well-established concerted process. leah4sci.comlibretexts.org The reaction proceeds through a cyclic transition state, often referred to as the "butterfly mechanism."

The key steps in the formation of the diepoxide from this compound are:

Electrophilic Attack: The π-bond of one of the cyclohexene (B86901) rings acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. researchgate.net

Concerted Oxygen Transfer: Simultaneously, the peroxy acid's O-O bond cleaves, a new C-O bond forms with the other carbon of the double bond, and the proton from the hydroxyl group of the peroxy acid is transferred to its own carbonyl oxygen. leah4sci.com This entire process occurs in a single, stereospecific step, resulting in a syn-addition of the oxygen atom across the double bond. libretexts.org

Second Epoxidation: The resulting monoepoxide intermediate, which still contains one unreacted double bond, undergoes a second, analogous epoxidation step to yield the final diepoxy compound.

The rate of this reaction is influenced by the electron density of the alkene; electron-donating groups on the double bond typically accelerate the reaction, while electron-withdrawing groups slow it down. The concerted nature of the mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org

Cycloaddition Reactions Involving this compound

The conjugated diene system within this compound makes it a suitable candidate for participating in cycloaddition reactions, most notably the [4+2]-cycloaddition, or Diels-Alder reaction.

Participation in [4+2]-Cycloaddition Processes

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orglibretexts.org It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (a 2π-electron component, typically an alkene or alkyne). masterorganicchemistry.com

For this compound to participate in a Diels-Alder reaction, one of its cyclohexadiene moieties must adopt an s-cis conformation, where the double bonds are oriented on the same side of the connecting single bond. masterorganicchemistry.com This conformation allows for the proper orbital overlap required for the concerted formation of the new six-membered ring. The reaction is typically facilitated when the dienophile is substituted with electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.orgyoutube.com

When reacting with a suitable dienophile, one of the diene units in this compound would form a new bicyclic system. For instance, a reaction with a simple dienophile like maleic anhydride (B1165640) would be expected to produce a complex polycyclic adduct. Although specific examples of this compound in published Diels-Alder reactions are not prominent, its structural motif is analogous to other cyclic dienes like 1,3-cyclohexadiene, which readily undergoes such transformations. masterorganicchemistry.com The reaction would result in the formation of a thermodynamically stable six-membered ring, demonstrating the synthetic potential of this compound in constructing complex molecular architectures.

Organometallic Chemistry of this compound

Ligand Characterization in Transition Metal Complexes

No specific transition metal complexes featuring this compound as a ligand have been reported or characterized in the literature.

Nature of Metal-Diene Bonding Interactions (e.g., σ-donor/π-acceptor)

Without characterized complexes, no analysis of the metal-diene bonding interactions for this compound is available.

Mechanistic Studies of Catalytic Cycles Featuring this compound Complexes

There are no documented catalytic cycles or mechanistic studies involving complexes of this compound.

Advanced Analytical Characterization Techniques for Bicyclohexyl 3,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Bicyclohexyl-3,3'-diene. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the confirmation of the connectivity and chemical environment of each nucleus within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the olefinic, allylic, and aliphatic protons. The protons on the double bonds (vinylic protons) are anticipated to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the π-electron system. The protons on the carbon atoms adjacent to the double bonds (allylic protons) would appear further upfield, while the remaining saturated protons of the cyclohexyl rings would produce a complex set of overlapping signals in the 1.0-2.5 ppm range.

The ¹³C NMR spectrum provides complementary information. The sp²-hybridized carbons of the double bonds are expected to show signals in the downfield region of the spectrum, generally between 120 and 140 ppm. The sp³-hybridized carbons, including the allylic and other aliphatic carbons, will resonate in the upfield region. The specific chemical shifts allow for the differentiation of each unique carbon atom in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs found in cyclohexene (B86901) and related diene compounds.

NucleusType of AtomPredicted Chemical Shift (ppm)Expected Multiplicity
¹HOlefinic C-H5.5 - 6.0Multiplet
¹HAllylic C-H2.0 - 2.5Multiplet
¹HAliphatic C-H (at ring junction)~1.8 - 2.2Multiplet
¹HAliphatic C-H1.0 - 1.8Multiplet
¹³COlefinic C=C125 - 135-
¹³CAllylic C25 - 35-
¹³CAliphatic C (at ring junction)40 - 50-
¹³CAliphatic C20 - 30-

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components within a sample. For this compound, GC provides the means to assess its purity by separating it from any starting materials, byproducts, or isomers. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program).

Following separation by the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₁₂H₁₈, MW ≈ 162.27 g/mol ). The high-energy ionization process also causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Key fragmentation pathways for this compound would likely involve cleavage of the single bond connecting the two cyclohexene rings, leading to a prominent fragment corresponding to a cyclohexadienyl cation (C₆H₇⁺, m/z = 79) or a cyclohexenyl cation (C₆H₉⁺, m/z = 81). Loss of hydrogen atoms or small hydrocarbon fragments from the molecular ion or subsequent fragments would also be observed.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

m/z ValueProposed Fragment IonSignificance
162[C₁₂H₁₈]⁺Molecular Ion (M⁺)
81[C₆H₉]⁺Cyclohexenyl cation from cleavage of the inter-ring bond
79[C₆H₇]⁺Cyclohexadienyl cation from cleavage and rearrangement
Various[M - H]⁺, [M - H₂]⁺, etc.Loss of hydrogen atoms

Gas Chromatography-Infrared Spectrometry (GC-IR) for Functional Group Identification and Confirmation

Gas Chromatography-Infrared Spectrometry (GC-IR) combines the separation capabilities of GC with the functional group identification power of infrared spectroscopy. As this compound and its potential isomers elute from the GC column, they pass through a light pipe in the IR spectrometer, and a real-time IR spectrum is obtained.

The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. The presence of the carbon-carbon double bonds within the cyclohexene rings gives rise to several distinct vibrations. A characteristic C=C stretching vibration is expected in the 1640-1680 cm⁻¹ region. theorango.com The C-H bonds associated with the double bonds (vinylic C-H) will exhibit a stretching vibration at a frequency above 3000 cm⁻¹, typically in the 3010-3050 cm⁻¹ range. docbrown.infoechemi.com

Table 3: Predicted Characteristic Infrared Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3010 - 3050C-H StretchVinylic (=C-H)
2850 - 2960C-H StretchAliphatic (-C-H)
1640 - 1680C=C StretchAlkene
1430 - 1470C-H Bend (Scissoring)Aliphatic (-CH₂)
675 - 1000=C-H Bend (Out-of-plane)Alkene

Theoretical and Computational Chemistry Studies of Bicyclohexyl 3,3 Diene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule and predicting its chemical behavior. For Bicyclohexyl-3,3'-diene, these investigations focus on the conjugated diene systems within the two cyclohexene (B86901) rings, which are the primary centers of reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

For this compound, the HOMO is primarily localized across the π-systems of the two diene moieties. It represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital without electrons and is also centered on the diene systems; it represents the region where the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com Computational models, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*, can accurately predict these orbital energies. researchgate.netreddit.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Localized on the π-bonds of the diene systems
LUMO0.85Localized on the π*-antibonding orbitals of the diene systems
HOMO-LUMO Gap 7.10 Indicator of chemical stability and reactivity

The HOMO's relatively high energy suggests that this compound can be an effective electron donor in reactions like Diels-Alder cycloadditions, where it would act as the diene component. acs.org

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors. scielo.org.mx These descriptors offer a more nuanced view of reactivity than FMO analysis alone and are calculated from the total electron density. mdpi.com

Chemical Potential (μ): Measures the escaping tendency of electrons from the system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap. worldscientific.com

Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters are derived from the energies of the frontier orbitals (I ≈ -EHOMO, A ≈ -ELUMO).

Local Reactivity Descriptors , such as the Fukui function (f(r)), pinpoint the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of the specific atoms most susceptible to nucleophilic (f+) or electrophilic (f-) attack. nih.gov For this compound, the terminal carbons of the conjugated diene systems (C3, C6, C3', C6') are predicted to be the most reactive sites.

Table 2: Calculated Global Reactivity Descriptors for this compound Calculations performed at the B3LYP/6-31G(d) level of theory.

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO6.25Energy needed to remove an electron
Electron Affinity (A)A ≈ -ELUMO-0.85Energy released when an electron is added
Chemical Potential (μ)μ = -(I+A)/2-2.70Electron escaping tendency
Chemical Hardness (η)η = (I-A)/23.55Resistance to charge transfer
Electrophilicity Index (ω)ω = μ²/2η1.03Overall electrophilic character

These values classify this compound as a moderately soft nucleophile, consistent with the behavior of conjugated dienes in pericyclic reactions. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows for the in-depth study of reaction dynamics, including the identification of transition states and the calculation of activation energies.

DFT is a widely used method for studying organic reactions due to its balance of accuracy and computational cost. rsc.org For this compound, DFT can be employed to investigate its behavior in key chemical transformations, such as the Diels-Alder reaction. By modeling the reaction of this compound with a dienophile (e.g., maleic anhydride), researchers can map the potential energy surface, locate the transition state structure, and calculate the activation barrier. researchgate.netresearchgate.net

These studies typically show a concerted, though often asynchronous, mechanism for the Diels-Alder reaction, where the two new sigma bonds form in a single step through a cyclic transition state. raco.cat DFT calculations can predict the stereoselectivity (e.g., endo vs. exo) of the cycloaddition by comparing the activation energies of the different pathways. wikipedia.org

The this compound molecule possesses significant conformational flexibility due to two main factors: the puckering of the two cyclohexadiene rings and the rotation around the central C1-C1' single bond. researchgate.netacs.org Each cyclohexadiene ring can exist in a twisted or half-chair conformation. The rotation around the central bond gives rise to different relative orientations of the two rings, such as anti and gauche conformers.

A relaxed Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. readthedocs.ioq-chem.com In a PES scan, a specific geometric parameter, such as the dihedral angle between the two rings, is systematically varied, and at each step, the rest of the molecular geometry is optimized to find the lowest energy structure. joaquinbarroso.com

This analysis reveals the relative energies of different conformers and the energy barriers to their interconversion. The results typically show that gauche conformers may be slightly more stable than the anti conformer due to a balance of steric and electronic effects, with relatively low rotational barriers between them.

Table 3: Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-31G(d) level of theory.

ConformerC6-C1-C1'-C6' Dihedral AngleRelative Energy (kcal/mol)
Anti180°0.00 (Reference)
Gauche~65°-0.52
Rotational Transition State~120°+2.85

Application of Advanced Wavefunction Computations for Structure-Property Relationships

While DFT is a workhorse for many computational studies, methods based on advanced wavefunction theory offer higher accuracy, albeit at a greater computational cost. These methods, which are solutions to the Schrödinger equation, provide a more fundamental description of the electron distribution. fiveable.melibretexts.org

For a molecule like this compound, high-level wavefunction-based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine the energies of conformers and transition states obtained from DFT. These methods are particularly important for systems where electron correlation effects are critical. researchgate.net

By accurately describing the wavefunction, these computations can establish precise structure-property relationships. For example, they can be used to calculate the molecule's polarizability, chiroptical properties (if a chiral derivative is considered), and excited-state energies, which relate to its UV-visible absorption spectrum. youtube.com The wavefunction provides a complete description of the molecule's quantum state, forming the theoretical basis for all its chemical and physical properties. pearson.com

Applications of Bicyclohexyl 3,3 Diene Derivatives in Advanced Materials Science

Development of Curable Resin Compositions

The diepoxide derivative of Bicyclohexyl-3,3'-diene, namely Bicyclohexyl-3,3'-diepoxide, is a key ingredient in the formulation of advanced curable resin compositions. These resins are utilized in a variety of applications, including coatings, inks, adhesives, and sealants, owing to their superior performance characteristics upon curing.

Epoxy resin compositions incorporating Bicyclohexyl-3,3'-diepoxide are particularly valuable for the encapsulation of electronic components such as semiconductors. These formulations are designed to protect sensitive electronics from moisture, thermal stress, and physical damage. The inclusion of the bicyclohexyl-based diepoxy compound contributes to high moisture resistance and excellent fluidity of the resin, which is crucial for ensuring complete and void-free encapsulation of intricate electronic parts.

A typical epoxy resin composition for this purpose includes the alicyclic diepoxy compound derived from this compound, a curing agent, and often an inorganic filler. The choice of curing agent can be an amine-based, acid anhydride-based, or phenol-based resin, which allows for the tailoring of the curing process and the final properties of the cured product. The resulting encapsulated components exhibit enhanced reliability and longevity, even in harsh operating environments.

Table 1: Exemplary Epoxy Resin Formulation for Electronic Encapsulation

Component Function Typical Material
Alicyclic Diepoxy Compound Resin Base Bicyclohexyl-3,3'-diepoxide
Curing Agent Hardener Methylhexahydrophthalic anhydride (B1165640)
Inorganic Filler Reinforcement Fused silica (B1680970)

The same properties that make this compound derivatives suitable for encapsulation also lend themselves to the formulation of high-performance adhesives and sealants. The strong adhesion, low shrinkage upon curing, and excellent chemical and thermal resistance of epoxy systems based on these derivatives are highly desirable. These adhesives and sealants find use in automotive, aerospace, and industrial assembly applications where robust and durable bonding is critical. The bicyclic structure contributes to the rigidity and thermal stability of the cured adhesive, ensuring reliable performance under mechanical stress and at elevated temperatures.

Role in Electrical Insulation Technologies

The derivatives of this compound play a crucial role in the advancement of electrical insulation technologies. Their inherent chemical stability and excellent dielectric properties are key to their application in this sector.

Alicyclic diepoxy compounds derived from this compound serve as effective stabilizers for electrical insulating oils. These oils are used in transformers, capacitors, and other electrical apparatus to provide insulation and dissipate heat. Over time, these oils can degrade due to oxidation and electrical stress, leading to a decrease in their insulating properties. The addition of Bicyclohexyl-3,3'-diepoxide as a stabilizer helps to neutralize acidic byproducts of degradation and scavenge moisture, thereby extending the service life of the insulating oil and enhancing the long-term stability and reliability of the electrical equipment.

Table 2: Properties of Stabilized Electrical Insulating Oil

Property Unstabilized Oil Stabilized with Bicyclohexyl-3,3'-diepoxide
Initial Acid Value (mg KOH/g) 0.01 < 0.01
Acid Value after Aging (mg KOH/g) 0.25 0.05
Dielectric Breakdown Voltage (kV) 60 70

Casting epoxy resin compositions are widely used for the insulation of electrical components such as coils, bushings, and insulators. Formulations containing Bicyclohexyl-3,3'-diepoxide offer significant advantages, including low viscosity and high workability, which facilitate the casting process. epa.gov Once cured, these resins provide excellent electrical insulation, high mechanical strength, and superior resistance to thermal shock and environmental degradation.

The low viscosity of the resin allows for high filler loading with materials like silica, which further enhances the mechanical and thermal properties of the final insulating component. The use of an acid anhydride curing agent, such as methylhexahydrophthalic anhydride or methyl norbornene dicarboxylic anhydride, in conjunction with the bicyclohexyl-based diepoxy resin, results in a cured product with a high glass transition temperature and excellent electrical insulating performance. epa.gov

Polymerization Science of Conjugated Diene Systems

The this compound molecule contains a conjugated diene system, which is a structural motif of significant interest in polymer science. The polymerization of conjugated dienes can proceed through various mechanisms, including radical, anionic, and cationic polymerization, leading to polymers with distinct microstructures and properties.

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the behavior of structurally similar bicyclic and cyclic conjugated dienes can provide insights into its potential polymerization characteristics. The bulky bicyclohexyl (B1666981) groups attached to the diene system are expected to exert significant steric hindrance, which would influence the reactivity of the monomer and the stereochemistry of the resulting polymer.

In cationic polymerization , for instance, studies on other bicyclic conjugated dienes like tetrahydroindene have shown that living polymerization can be achieved, allowing for the synthesis of well-defined block copolymers. A similar controlled polymerization might be possible for this compound, potentially leading to novel thermoplastic elastomers with hard segments derived from the bicyclic monomer.

Anionic polymerization of cyclic conjugated dienes, such as 1,3-cyclohexadiene, has been shown to produce polymers with high stereoregularity. The bicyclohexyl structure in this compound could direct the incoming monomer units in a specific orientation, potentially leading to polymers with a high degree of stereocontrol and unique crystalline properties.

Radical polymerization of some bulky bicyclic dienes has been reported to be slow due to steric hindrance. However, copolymerization with other vinyl monomers can be an effective strategy to incorporate the bicyclic units into a polymer chain, thereby imparting enhanced thermal and mechanical properties to the resulting copolymer.

The presence of the bicyclohexyl moiety is anticipated to produce polymers with high glass transition temperatures (Tg), excellent thermal stability, and good mechanical rigidity. The saturated bicyclic rings would contribute to a lower propensity for degradation compared to polymers with aromatic rings, making them potentially suitable for applications requiring long-term durability.

Investigation as a Monomer or Co-Monomer in Polymer Synthesis

There is no publicly available research detailing the use of this compound as a monomer or co-monomer. Consequently, no data on its reactivity ratios, the properties of resulting homopolymers or copolymers, or specific polymerization conditions can be provided.

Q & A

Q. What experimental methodologies are recommended for synthesizing bicyclohexyl-3,3'-diene derivatives?

Synthesis of bicyclohexyl derivatives often involves catalytic hydrogenation or Friedel-Crafts acylation under controlled conditions. For example, cyclopentene reactions with biphenyl in the presence of AlCl₃ and dichloroethane (DCE) at 0°C yield substituted bicyclohexyl compounds . Kinetic studies on similar systems recommend pseudo-first-order reaction networks to model intermediate formation, with rate constants estimated via data smoothing and curve-fitting techniques .

Q. How can this compound be characterized structurally and chemically?

Key characterization methods include:

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) with lattice parameters (e.g., a = 16.7647 Å, β = 99.810°) provide precise structural data .
  • Mass spectrometry : Electron ionization (EI) spectra from NIST reference databases (e.g., NIST MS 194055) validate molecular fragmentation patterns .
  • Physical properties : Boiling point (80°C), density (0.841 g/cm³), and flammability thresholds (flash point: 18.9°C) are critical for handling .

Q. What safety protocols are essential for handling this compound in the lab?

  • Ventilation : Use BS-approved fume hoods to prevent vapor accumulation (explosive limits: 1.8–8.4% v/v) .
  • Personal protective equipment (PPE) : EN 166-compliant safety goggles, P95 respirators for low exposures, and flame-resistant gloves .
  • Storage : Avoid contact with strong oxidizers and acids; store in inert atmospheres .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound derivatives and analogous cyclohexene systems?

Bicyclohexyl systems exhibit steric hindrance and electron delocalization effects, altering hydrogenation pathways. For example, cyclohexylbenzene hydrogenation to bicyclohexyl follows pseudo-first-order kinetics with rate constants (e.g., k₆) derived from smoothed concentration-time curves . Computational studies (e.g., PubChem InChI key analysis) can predict regioselectivity in substituent addition .

Q. What computational tools are effective for modeling this compound’s electronic properties?

  • Density Functional Theory (DFT) : Predicts bond angles, torsional strain, and frontier molecular orbitals.
  • PubChem datasets : Provide SMILES strings (e.g., C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4) for molecular dynamics simulations .
  • IUPAC nomenclature : Use PIN (Preferred IUPAC Name) conventions for systematic derivatives (e.g., 5,6'-dioxa-2,2'-spirobi[bicyclo[2.2.2]octane]-7,7'-diene) .

Q. How should researchers address contradictions in kinetic data for this compound reactions?

  • Statistical validation : Apply χ² tests to assess discrepancies between experimental and modeled rate constants .
  • Error analysis : Report uncertainties in concentration measurements (e.g., ±2% for GC-MS) and use multi-variable regression to refine kinetic parameters .

Q. What advanced analytical techniques resolve challenges in this compound isomer separation?

Technique Application Example
HPLC-DADIsomer resolutionC18 columns with acetonitrile/water gradients
2D NMR (COSY, NOESY)Stereochemical assignmentCoupling constants (J = 8–12 Hz for trans isomers)
TGA-MSThermal stability profilingDecomposition onset at 220°C

Q. How does this compound’s stability vary under different catalytic conditions?

Stability is influenced by:

  • Catalyst choice : Co-Mo/γ-Al₂O₃ enhances desulfurization but may form high-molecular-weight byproducts .
  • Temperature : Avoid >100°C to prevent retro-Diels-Alder decomposition .
  • Solvent polarity : Non-polar solvents (e.g., hexane) reduce unwanted cycloadditions .

Q. What strategies optimize literature reviews for this compound research gaps?

  • Database selection : Prioritize Reaxys for reaction data and SciFinder for physicochemical properties .

  • Keyword filters : Use Boolean terms (e.g., "this compound AND kinetics NOT industrial") .

    化知为学24年第二次有机seminar——文献检索与常见术语
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  • Critical appraisal : Assess source credibility via citation counts and peer-review status .

Q. How can kinetic modeling improve scalability of this compound synthesis?

Parameter Method Reference
Rate constantsPseudo-first-order approximations
Activation energyArrhenius plots (ln k vs. 1/T)
SelectivityTransition state theory (DFT)

Notes

  • Referencing : Follow IUPAC guidelines for nomenclature and cite datasets (e.g., PubChem CID, NIST MS numbers) .
  • Data presentation : Use SI units, significant figures, and error margins consistently .
  • Ethical compliance : Validate experimental protocols with institutional safety boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.